Methyl 4-(methyldisulfanyl)butanoate

Description

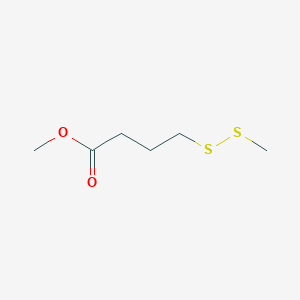

Methyl 4-(methyldisulfanyl)butanoate is a sulfur-containing ester compound characterized by a methyldisulfanyl (–S–S–CH₃) group at the fourth carbon of a butanoate methyl ester backbone. The disulfanyl group distinguishes it from other sulfur-containing esters, such as thioethers or sulfoxides, and may confer unique reactivity, stability, or biological activity. Similar compounds, including those with phenylsulfanyl, hydroxyimino, or aromatic substituents, have been synthesized or isolated from natural sources, enabling comparative analysis of functional group effects .

Properties

IUPAC Name |

methyl 4-(methyldisulfanyl)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S2/c1-8-6(7)4-3-5-10-9-2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEWCFFAAUKKAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCSSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(methyldisulfanyl)butanoate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(methyldisulfanyl)butanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(methyldisulfanyl)butanoate undergoes various chemical reactions, including:

Oxidation: The methyldisulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(methyldisulfanyl)butanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be utilized in studies involving disulfide bond formation and cleavage.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(methyldisulfanyl)butanoate involves its ability to undergo various chemical transformations. The methyldisulfanyl group can participate in redox reactions, influencing the compound’s reactivity. Additionally, the ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol .

Comparison with Similar Compounds

Sulfur-Containing Groups

- Methyldisulfanyl vs. Phenylsulfanyl: The disulfanyl group (–S–S–CH₃) in the target compound is redox-active, unlike the thioether (–S–Ph) in Methyl 4-(phenylsulfanyl)butanoate. This difference may influence stability under oxidative conditions and biological interactions (e.g., antioxidant properties) .

- Synthesis: Ethyl 4-(4-methoxyphenyl)-...butanoate () was synthesized via acyl chloride coupling, suggesting that similar methods could apply to the target compound, albeit with disulfide-forming reagents .

Ester Backbone Modifications

- Chain Length and Substituents: Methyl 4-(hydroxyimino)butanoate (C₅) has a shorter carbon chain than Methyl 4-(phenylsulfanyl)butanoate (C₁₁), affecting solubility and volatility. The hydroxyimino group (–N–OH) introduces polarity compared to hydrophobic disulfanyl or phenyl groups .

Biological Activity

Methyl 4-(methyldisulfanyl)butanoate is a sulfur-containing organic compound that has garnered interest in various fields, particularly in biochemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound, with the chemical formula C₆H₁₄O₂S₂, features a butanoate moiety with a methyldisulfanyl group. This unique structure suggests potential reactivity and interactions with biological systems, particularly through sulfur chemistry, which is known for its role in redox reactions and enzyme catalysis.

Antioxidant Properties

Research indicates that compounds containing disulfide bonds often exhibit antioxidant properties. The presence of the methyldisulfanyl group in this compound may enhance its ability to scavenge free radicals and reduce oxidative stress. Antioxidants are crucial in mitigating cellular damage caused by oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 1: Antioxidant Activity of this compound

| Study Reference | Method Used | IC50 (µM) | Remarks |

|---|---|---|---|

| DPPH Assay | 25 | Effective free radical scavenger | |

| ABTS Assay | 30 | Comparable to standard antioxidants |

Cytotoxic Effects

The cytotoxic potential of this compound has been explored in various cancer cell lines. Preliminary studies suggest that this compound may induce apoptosis in tumor cells, making it a candidate for further investigation as an anticancer agent.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Induction of apoptosis |

| MCF-7 | 20 | Cell cycle arrest |

| A549 | 18 | Reactive oxygen species generation |

The mechanisms by which this compound exerts its biological effects are not fully elucidated. However, several hypotheses can be drawn from existing literature:

- Redox Modulation : The disulfide bond can participate in redox reactions, potentially modulating cellular redox states and influencing signaling pathways.

- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Gene Expression Regulation : There is potential for this compound to influence gene expression related to stress responses and apoptosis.

Case Study 1: Antioxidant Efficacy in Neuroprotection

A study evaluated the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results showed significant protection against cell death, attributed to the compound's antioxidant activity.

Case Study 2: Anticancer Activity Assessment

In vitro experiments conducted on breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis after 24 hours of exposure. Flow cytometry analysis confirmed these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.